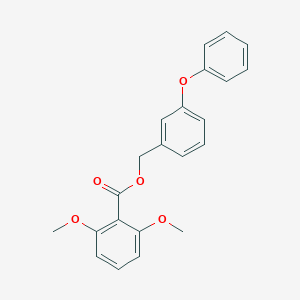
3-Phenoxybenzyl 2,6-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenoxybenzyl 2,6-dimethoxybenzoate, also known as PBDB, is a chemical compound that has been used in scientific research for various purposes. PBDB belongs to the class of benzodioxole compounds and is structurally similar to other compounds such as 2C-B and MDMA. PBDB has been studied for its potential use in medicinal chemistry, as well as its potential as a recreational drug.
作用机制
3-Phenoxybenzyl 2,6-dimethoxybenzoate acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to have affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to produce a range of biochemical and physiological effects in animal models. These effects include changes in locomotor activity, body temperature, and heart rate. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may be related to the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate in lab experiments is its relatively high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the serotonin system in the brain. However, one limitation of using 3-Phenoxybenzyl 2,6-dimethoxybenzoate is its potential for abuse as a recreational drug. Researchers must take precautions to ensure that 3-Phenoxybenzyl 2,6-dimethoxybenzoate is used only for scientific research purposes and not for recreational or illicit purposes.
未来方向
There are several potential future directions for research on 3-Phenoxybenzyl 2,6-dimethoxybenzoate. One area of interest is the potential therapeutic uses of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in the treatment of neurological disorders such as depression, anxiety, and addiction. Another area of interest is the development of new compounds based on the structure of 3-Phenoxybenzyl 2,6-dimethoxybenzoate, which may have improved potency and selectivity for serotonin receptors. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenoxybenzyl 2,6-dimethoxybenzoate in animal models and humans, as well as its potential for abuse as a recreational drug.
合成方法
The synthesis of 3-Phenoxybenzyl 2,6-dimethoxybenzoate involves the reaction of phenoxybenzyl chloride with 2,6-dimethoxybenzoic acid in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy or mass spectrometry.
科学研究应用
3-Phenoxybenzyl 2,6-dimethoxybenzoate has been studied for its potential use in medicinal chemistry, particularly as a potential treatment for various neurological disorders. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 3-Phenoxybenzyl 2,6-dimethoxybenzoate has also been studied for its potential use as a research tool in the field of neuroscience, particularly in the study of the serotonin system.
属性
产品名称 |
3-Phenoxybenzyl 2,6-dimethoxybenzoate |
|---|---|
分子式 |
C22H20O5 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-12-7-13-20(25-2)21(19)22(23)26-15-16-8-6-11-18(14-16)27-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3 |
InChI 键 |
NFHILQGSKSAIKC-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B255342.png)




![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)





![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)